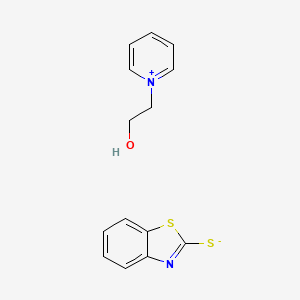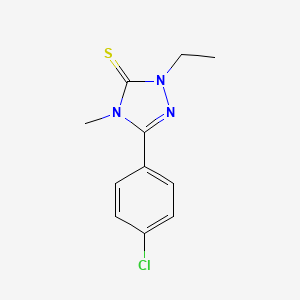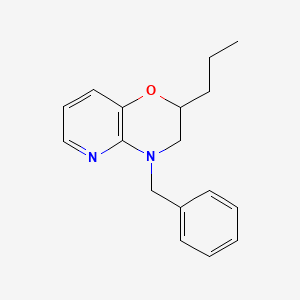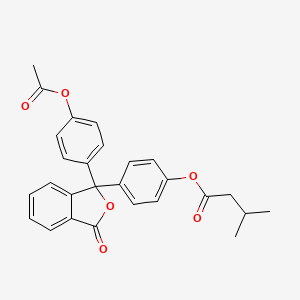
Phenovalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenovalin is a synthetic organic compound with the molecular formula C27H24O6. It is known for its diverse applications in various fields, including medicine and industry. The compound is characterized by its unique structure, which includes a phenyl ester and an isobenzofuranone moiety. This compound has been investigated for its potential as a laxative agent and other therapeutic uses .
準備方法
Synthetic Routes and Reaction Conditions: Phenovalin can be synthesized through several synthetic routes. One common method involves the esterification of 3-methylbutanoic acid with 4-(1-(4-acetyloxyphenyl)-1,3-dihydro-3-oxo-1-isobenzofuranyl)phenol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
化学反応の分析
Types of Reactions: Phenovalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: The reduction of this compound can yield hydroquinones, which have significant biological and industrial applications.
Substitution: Electrophilic aromatic substitution reactions are common with this compound, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated and nitrated derivatives
科学的研究の応用
Phenovalin has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its laxative effects and potential therapeutic applications in treating gastrointestinal disorders.
Industry: Utilized in the production of polymers and resins due to its unique chemical properties.
作用機序
The mechanism of action of Phenovalin involves its interaction with specific molecular targets and pathways. In biological systems, this compound is believed to exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation. The compound’s phenolic structure allows it to scavenge free radicals and reduce oxidative damage, contributing to its antioxidant properties .
類似化合物との比較
Phenovalin can be compared with other phenolic compounds, such as:
Gallic Acid: Known for its strong antioxidant properties but lacks the ester functionality present in this compound.
Caffeic Acid: Exhibits similar antioxidant activities but differs in its structural complexity.
Ferulic Acid: Shares some biological activities with this compound but has a different substitution pattern on the aromatic ring.
Uniqueness: this compound’s unique combination of a phenyl ester and an isobenzofuranone moiety sets it apart from other phenolic compounds. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits .
特性
CAS番号 |
37721-39-4 |
|---|---|
分子式 |
C27H24O6 |
分子量 |
444.5 g/mol |
IUPAC名 |
[4-[1-(4-acetyloxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] 3-methylbutanoate |
InChI |
InChI=1S/C27H24O6/c1-17(2)16-25(29)32-22-14-10-20(11-15-22)27(19-8-12-21(13-9-19)31-18(3)28)24-7-5-4-6-23(24)26(30)33-27/h4-15,17H,16H2,1-3H3 |
InChIキー |
GUZHGXLJWYBCQH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


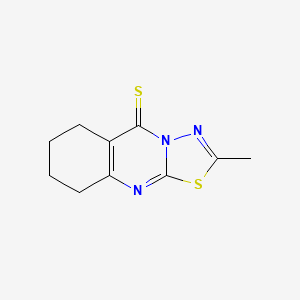

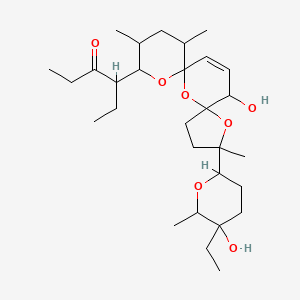


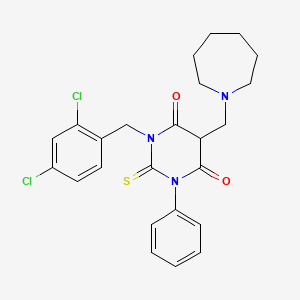
![2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate](/img/structure/B12727738.png)
